molecular formula C8H13NO2 B046409 (2R,3AR)-hexahydro-2H-isoxazolo[2,3-a]pyridine-2-carbaldehyde CAS No. 116721-83-6

(2R,3AR)-hexahydro-2H-isoxazolo[2,3-a]pyridine-2-carbaldehyde

Cat. No. B046409
M. Wt: 155.19 g/mol
InChI Key: VDZGIIOVACLOED-HTQZYQBOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2R,3AR)-hexahydro-2H-isoxazolo[2,3-a]pyridine-2-carbaldehyde is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a heterocyclic compound that contains a pyridine and isoxazole ring system.

Mechanism Of Action

The mechanism of action of (2R,3AR)-hexahydro-2H-isoxazolo[2,3-a]pyridine-2-carbaldehyde is not fully understood. However, studies have shown that this compound exhibits its antitumor activity by inducing apoptosis in cancer cells. Additionally, it has been found to inhibit the activity of acetylcholinesterase, which is an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine.

Biochemical And Physiological Effects

The biochemical and physiological effects of (2R,3AR)-hexahydro-2H-isoxazolo[2,3-a]pyridine-2-carbaldehyde have been extensively studied. Studies have shown that this compound exhibits significant antitumor activity against various cancer cell lines. Additionally, it has been found to have potential as a neuroprotective agent and a potent inhibitor of acetylcholinesterase.

Advantages And Limitations For Lab Experiments

One of the main advantages of using (2R,3AR)-hexahydro-2H-isoxazolo[2,3-a]pyridine-2-carbaldehyde in lab experiments is its potential as a potent inhibitor of acetylcholinesterase, which makes it a potential candidate for the treatment of Alzheimer's disease. Additionally, this compound exhibits significant antitumor activity against various cancer cell lines, which makes it a potential candidate for the development of anticancer drugs. However, one of the limitations of using this compound in lab experiments is its complex synthesis method, which makes it difficult to obtain in large quantities.

Future Directions

There are several future directions for the research on (2R,3AR)-hexahydro-2H-isoxazolo[2,3-a]pyridine-2-carbaldehyde. One of the most promising directions is the development of this compound as a potential candidate for the treatment of Alzheimer's disease. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in other fields of scientific research, such as medicinal chemistry and neuroprotection.

Synthesis Methods

The synthesis of (2R,3AR)-hexahydro-2H-isoxazolo[2,3-a]pyridine-2-carbaldehyde involves a multi-step process. The initial step involves the reaction of 2,3-dichloropyridine with hydroxylamine hydrochloride to form 2-chloro-3-hydroxypyridine. This intermediate is then reacted with 2,3-epoxypropyl isoxazole to form the desired product, (2R,3AR)-hexahydro-2H-isoxazolo[2,3-a]pyridine-2-carbaldehyde.

Scientific Research Applications

(2R,3AR)-hexahydro-2H-isoxazolo[2,3-a]pyridine-2-carbaldehyde has been found to have potential applications in various fields of scientific research. One of the most promising applications of this compound is in the field of medicinal chemistry. Studies have shown that this compound exhibits significant antitumor activity against various cancer cell lines. Additionally, it has been found to have potential as a neuroprotective agent and a potent inhibitor of acetylcholinesterase, which makes it a potential candidate for the treatment of Alzheimer's disease.

properties

CAS RN

116721-83-6

Product Name

(2R,3AR)-hexahydro-2H-isoxazolo[2,3-a]pyridine-2-carbaldehyde

Molecular Formula

C8H13NO2

Molecular Weight

155.19 g/mol

IUPAC Name

(2R,3aR)-3,3a,4,5,6,7-hexahydro-2H-[1,2]oxazolo[2,3-a]pyridine-2-carbaldehyde

InChI

InChI=1S/C8H13NO2/c10-6-8-5-7-3-1-2-4-9(7)11-8/h6-8H,1-5H2/t7-,8-/m1/s1

InChI Key

VDZGIIOVACLOED-HTQZYQBOSA-N

Isomeric SMILES

C1CCN2[C@H](C1)C[C@@H](O2)C=O

SMILES

C1CCN2C(C1)CC(O2)C=O

Canonical SMILES

C1CCN2C(C1)CC(O2)C=O

synonyms

2H-Isoxazolo[2,3-a]pyridine-2-carboxaldehyde, hexahydro-, trans- (9CI)

Origin of Product

United States

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